(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
Overview
Description
(2E)-3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acrylic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques : The compound is synthesized through reactions involving pyrazole derivatives. For instance, Deepa et al. (2012) describe the preparation of pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes, emphasizing economical and efficient methods (Deepa, Babu, Parameshwar, & Reddy, 2012).
Chemical Reactions and Properties : Studies like that of Kaushik et al. (2011) focus on the chemical properties and reactions of related acrylic acid derivatives, contributing to the understanding of their structural characteristics (Kaushik, Verma, & Madaan, 2011).
Material Science and Engineering
Polymeric Modifications : Aly and El-Mohdy (2015) discuss the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, illustrating potential applications in material science and medical fields (Aly & El-Mohdy, 2015).
Catalysis and Synthesis : Research like that of Gopula et al. (2015) explores the use of rhodium/chiral diene complexes in the catalytic arylation of β-pyrazol-1-yl acrylates, demonstrating the compound's role in facilitating complex chemical reactions (Gopula, Tsai, Kuo, Wu, Henschke, & Wu, 2015).
Solar Energy and Photovoltaics
- Organic Sensitizers in Solar Cells : Kim et al. (2006) report the engineering of organic sensitizers, including derivatives of acrylic acid, for solar cell applications, highlighting the potential of such compounds in renewable energy technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Corrosion Protection
- Anti-Corrosion Films : Studies like that by Zhang Zhe et al. (2009) focus on the formation of self-assembled films using acrylic acid derivatives for the protection against corrosion, applicable in materials engineering and preservation (Zhang Zhe, Chen Shenhao, Li Yan-hui, & Le, 2009).
Enhanced Oil Recovery
- Oil Recovery Applications : Research like that of Gou et al. (2015) demonstrates the use of acrylic acid derivatives in the development of novel acrylamide-based copolymers for enhanced oil recovery, indicating the compound's significance in petroleum engineering (Gou, Luo, Liu, Zhao, He, Pan, & Guo, 2015).
Properties
IUPAC Name |
(E)-3-(3-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)12-6-9(8(3)11-12)4-5-10(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLNFSUVYQZOZ-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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